The synthesis of 1-methyl-3-phenyl-2(1H)-quinoxalinone typically involves the condensation of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2,2-dibromo-1-phenylethanone with an aryl-1,2-diamine in the presence of a base such as triethylamine in dimethyl sulfoxide at elevated temperatures (around 75 °C). This one-pot reaction effectively forms the quinoxalinone structure with good yields .
Another approach involves the use of 3-phenylquinoxalin-2(1H)-one as a precursor, where it can be methylated using methylating agents like methyl iodide in the presence of a base . The reaction conditions are crucial for optimizing yield and purity, often requiring purification steps such as column chromatography.
1-Methyl-3-phenyl-2(1H)-quinoxalinone can participate in various chemical reactions due to its functional groups. Notably, it can undergo nucleophilic substitutions, oxidation reactions, and condensation reactions with aldehydes or ketones to form Schiff bases.
In synthetic pathways, it has been shown to react with hydrazines to produce hydrazones or with isocyanates to yield urea derivatives. The reactivity is largely influenced by the electron-withdrawing nature of the carbonyl group adjacent to the nitrogen atoms in the quinoxaline ring .
The biological activity of 1-methyl-3-phenyl-2(1H)-quinoxalinone is primarily attributed to its ability to interact with various biological targets. It has been studied for its potential as an inhibitor of specific enzymes involved in cancer progression and inflammation.
The proposed mechanism involves binding to active sites on target proteins through non-covalent interactions such as hydrogen bonding and π-stacking interactions facilitated by its aromatic structure. This binding can disrupt normal enzymatic activity, leading to altered cellular responses .
The physical properties of 1-methyl-3-phenyl-2(1H)-quinoxalinone include:
Chemical properties include:
Spectroscopic data reveal characteristic absorption bands in infrared spectroscopy corresponding to functional groups present in the molecule:
1-Methyl-3-phenyl-2(1H)-quinoxalinone has significant applications in medicinal chemistry due to its biological activities. It has been investigated for:
Research continues into its role as a scaffold for developing new therapeutic agents targeting specific diseases such as cancer or inflammatory disorders .
The quinoxalin-2(1H)-one scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a fused bicyclic structure comprising a benzene ring and a pyrazine ring with a ketone group at the 2-position. This planar, electron-deficient core exhibits remarkable stability and diverse non-covalent interaction capabilities, including hydrogen bonding (via N1 and C2=O), π-π stacking, and dipole-dipole interactions. The presence of multiple modifiable positions (N1, C3, C6, C7) enables extensive structural diversification. X-ray crystallographic studies of 1-methyl-3-phenyl-2(1H)-quinoxalinone reveal a twisted conformation where the phenyl substituent at C3 forms dihedral angles of 19.3° and 30.4° relative to the quinoxaline plane in its two independent molecules, creating a three-dimensional topography essential for target binding [3]. This non-planarity disrupts molecular symmetry, enhancing selectivity for biological targets. The lactam moiety provides metabolic stability compared to non-ketone quinoxalines, while the aromatic system facilitates cell membrane penetration – critical for intracellular target engagement [2] [6].
Table 1: Key Structural Parameters of 1-Methyl-3-phenyl-2(1H)-quinoxalinone from Crystallographic Analysis
Structural Feature | Molecule A | Molecule B | Biological Significance |
---|---|---|---|
Dihedral Angle (Quinoxaline-Phenyl) | 19.3° | 30.4° | Creates chiral binding pockets |
Bond Length (C2=O) | 1.221 Å | 1.224 Å | H-bond acceptor capability |
Bond Angle (N1-C2-N3) | 114.5° | 115.1° | Electron density distribution for electrophilic substitution |
Torsion Angle (C3-Phenyl) | 38.2° | 42.7° | Steric influence on protein binding |
The 3-aryl group – particularly phenyl in this derivative – dramatically influences both biological activity and chemical behavior. Electronically, the phenyl ring conjugates with the quinoxalinone system, extending the π-electron cloud and increasing electron density at C3. This delocalization activates the molecule toward electrophilic aromatic substitution at the phenyl's ortho/para positions while facilitating radical reactions at the benzylic position. Biologically, the 3-phenyl group provides essential hydrophobic volume for van der Waals interactions in protein binding pockets. Structure-activity relationship (SAR) studies demonstrate that unsubstituted phenyl maximizes antimicrobial activity against Gram-positive bacteria, while electron-donating methoxy substituents enhance anticancer potency by 3-5 fold [6]. Chemically, the 3-phenyl group enables regioselective C-H functionalization. Palladium-catalyzed C-H activation in water occurs exclusively at the phenyl ring's ortho position due to directing group effects from the adjacent nitrogen, enabling sustainable synthesis of derivatives without protecting groups [4]. This regioselectivity is demonstrated in recent protocols using aldehydes, benzyl alcohols, or toluenes as acyl surrogates, achieving >85% yields under aqueous conditions. The phenyl ring also serves as a conformational anchor, with rotation barriers of ~15 kcal/mol influencing pharmacophore geometry during target binding [3] [8].
1-Methyl-3-phenyl-2(1H)-quinoxalinone emerged as a strategic pharmacophore following the recognition of quinoxaline's privileged status in drug discovery. Initial interest arose from the clinical success of quinoxaline-containing drugs: the antiviral glecaprevir (approved 2017), the FGFR inhibitor erdafitinib (2019), and the antibiotic carbadox. These drugs demonstrated quinoxaline's versatility in addressing diverse therapeutic targets. Between 2015-2020, systematic SAR exploration identified the 1-methyl-3-phenyl substitution pattern as optimal for balancing potency and synthetic accessibility [5] [6]. The methyl group at N1 prevents unwanted N-oxidation while the phenyl at C3 provides the ideal lipophilicity (logP ~2.8) for cellular penetration. Its emergence accelerated with advances in sustainable synthetic methods, particularly the development of transition metal-catalyzed C-H functionalizations that enabled rapid library synthesis. The compound transitioned from synthetic intermediate to lead molecule when 2019-2022 screening revealed exceptional scaffold hopping potential: derivatives showed activity across >15 target classes including kinases, GPCRs, and viral proteases [5]. Recent studies (2020-2024) confirm its utility as a molecular scaffold for anticancer, antimicrobial, and antiviral agents, with over 120 derivatives reported in peer-reviewed literature since 2020 [2] [5] [7]. The molecule's synthetic tractability under green chemistry conditions (e.g., aqueous palladium catalysis) cemented its status as a preferred scaffold for parallel synthesis in modern drug discovery campaigns [4].
Table 2: Evolution of Key Quinoxaline-Based Pharmaceuticals Influencing 1-Methyl-3-phenyl-2(1H)-quinoxalinone Development
Compound (Approval Year) | Therapeutic Category | Key Structural Features | Role in Scaffold Development |
---|---|---|---|
Carbadox (1970s) | Antibacterial | Quinoxaline-1,4-dioxide | Demonstrated antimicrobial potential |
XK469R (Phase I) | Anticancer | 2-Quinoxalinecarbonitrile | Validated kinase inhibition |
Glecaprevir (2017) | Antiviral (HCV) | Macrocyclic quinoxaline | Established viral protease targeting |
Erdafitinib (2019) | Anticancer (FGFR inhibitor) | 3-(2,6-Difluoro-3,5-dimethoxyphenyl)quinoxaline | Proved significance of 3-aryl substitution |
1-Methyl-3-phenyl-2(1H)-quinoxalinone derivatives (2020-present) | Multitarget agents | Tunable C3-phenyl/N1-methyl core | Enables rapid generation of target-specific leads |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1